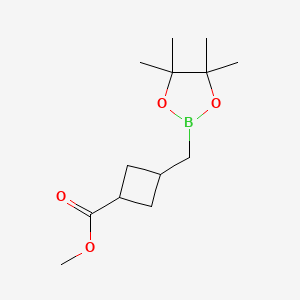![molecular formula C9H8N2O2S B2414805 Methyl [(3-cyanopyridin-2-yl)thio]acetate CAS No. 1156077-24-5](/img/structure/B2414805.png)
Methyl [(3-cyanopyridin-2-yl)thio]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(3-cyanopyridin-2-yl)thio]acetate is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science . This compound features a pyridine ring substituted with a cyano group and a thioester group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-cyanopyridin-2-yl)thio]acetate typically involves the reaction of 3-cyanopyridine-2-thiol with methyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which offer better control over reaction parameters and improved safety compared to batch processes. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(3-cyanopyridin-2-yl)thio]acetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The thioester group can be replaced by nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or alcohols, bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or acetonitrile.
Major Products Formed
Nucleophilic substitution: Amides or esters.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Aplicaciones Científicas De Investigación
Methyl [(3-cyanopyridin-2-yl)thio]acetate has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is employed in the synthesis of functional materials such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Methyl [(3-cyanopyridin-2-yl)thio]acetate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The cyano group and thioester moiety play crucial roles in its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyanopyridine-2-thiol: A precursor in the synthesis of Methyl [(3-cyanopyridin-2-yl)thio]acetate.
Methyl 2-(pyridin-2-ylthio)acetate: A similar compound lacking the cyano group, which may exhibit different reactivity and biological activity.
Uniqueness
This compound is unique due to the presence of both the cyano group and thioester moiety, which confer distinct chemical reactivity and biological activity compared to other pyridine derivatives .
Propiedades
IUPAC Name |
methyl 2-(3-cyanopyridin-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-8(12)6-14-9-7(5-10)3-2-4-11-9/h2-4H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVPXGHMFNULJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=CC=N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2414726.png)



![ethyl 4-hydroxy-2,5-dioxospiro[6,8-dihydro-1H-quinoline-7,1'-cyclopentane]-3-carboxylate](/img/structure/B2414736.png)
![6-Amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2414737.png)
![1-(4-{[(4-fluorophenyl)sulfonyl]amino}benzoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2414738.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2414741.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2414745.png)
